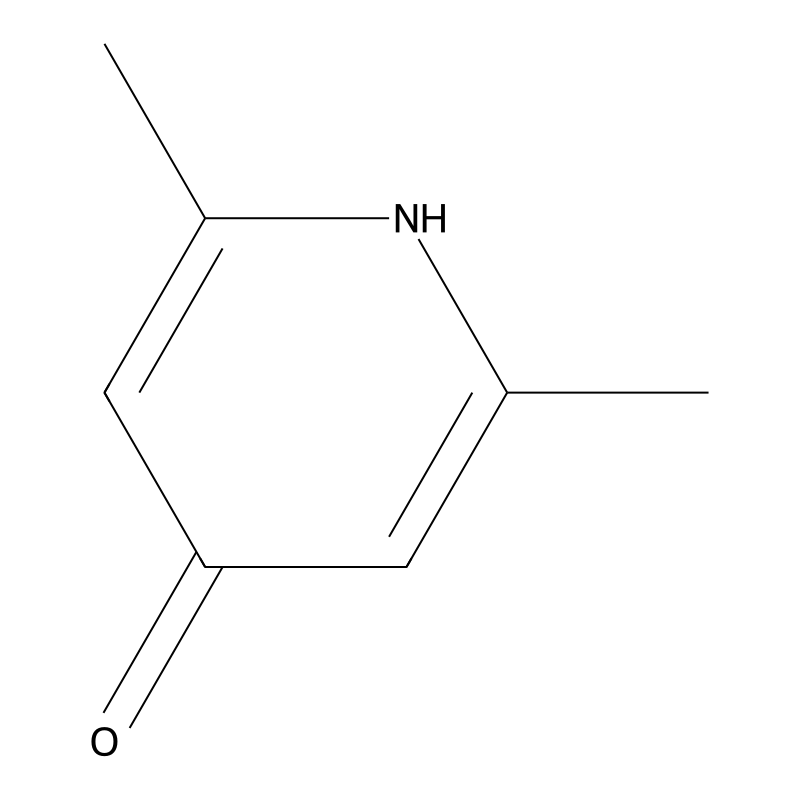

2,6-Dimethyl-4-Hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dimethyl-4-hydroxypyridine (CAS 7516-31-6), also known as 2,6-dimethylpyridin-4-ol, is a highly functionalized pyridine derivative characterized by its tautomeric equilibrium between the pyridinol and pyridone forms. Commercially, it is procured as an off-white to pale yellow crystalline solid with a melting point of approximately 230-232 °C. The compound's value in industrial and laboratory procurement stems from its distinct substitution pattern: the 2,6-dimethyl groups provide steric bulk and specific sites for C-H activation or lithiation, while the 4-hydroxyl group serves as an activating, electron-donating moiety and a proton-responsive site. This specific combination makes it an irreplaceable precursor in the synthesis of halogenated veterinary active pharmaceutical ingredients (APIs), targeted proton-coupled electron transfer (PCET) ligands, and advanced polymerization initiators [1].

Research Fit

Substituting 2,6-dimethyl-4-hydroxypyridine with closely related analogs fundamentally disrupts downstream synthetic viability. Using unsubstituted 4-hydroxypyridine removes the critical steric blocking at the 2 and 6 positions, leading to unselective polyhalogenation during API synthesis and eliminating the methyl sites required for phosphine functionalization in pincer ligand design. Conversely, substituting with 2,6-dimethylpyridine (lutidine) removes the 4-hydroxyl group, stripping the molecule of its proton-responsive capabilities and tautomeric activation, which are essential for PCET complex formation and electrophilic ring substitution. Attempting to substitute the procured compound with its upstream precursor, dehydroacetic acid (DHA), shifts the burden of high-pressure, low-yield ammonolysis onto the buyer, introducing severe process bottlenecks and crude purity issues [1].

Substitution Risk

Regioselective Chlorination for Clopidol API Synthesis

In the synthesis of the veterinary coccidiostat Clopidol, 2,6-dimethyl-4-hydroxypyridine serves as the critical intermediate. The presence of the 2,6-dimethyl groups blocks these positions, while the electron-donating 4-hydroxyl group strongly directs electrophilic chlorination exclusively to the 3 and 5 positions. Using unsubstituted 4-hydroxypyridine as a baseline results in unselective halogenation at the 2, 3, 5, and 6 positions, drastically reducing the yield of the target 3,5-dichloro API and complicating downstream purification[1].

| Evidence Dimension | Regioselectivity of chlorination |

| Target Compound Data | Directs chlorination strictly to 3,5-positions |

| Comparator Or Baseline | Unsubstituted 4-hydroxypyridine (unblocked 2,6-positions leading to polyhalogenated mixtures) |

| Quantified Difference | 100% positional blocking at C2/C6 vs. 0% blocking in baseline |

| Conditions | Aqueous chlorination with chlorine gas |

Procuring the 2,6-dimethylated intermediate ensures high-yield, regioselective chlorination, eliminating the need for complex isomer separation in commercial API manufacturing.

Bypassing High-Pressure Ammonolysis of Dehydroacetic Acid

Industrial synthesis of 2,6-dimethyl-4-hydroxypyridine often starts from dehydroacetic acid (DHA). However, converting DHA to the pyridine ring requires harsh pressurized ammonification or microwave irradiation (e.g., 120 °C for 20 min), which can yield crude product mixtures with purities as low as 73% prior to extensive workup, leaving unreacted DHA [1]. By procuring purified 2,6-dimethyl-4-hydroxypyridine directly, manufacturers bypass this low-purity, high-pressure bottleneck, ensuring a clean starting profile (>98% purity) for subsequent highly sensitive catalytic or halogenation steps.

| Evidence Dimension | Process step requirements and crude purity |

| Target Compound Data | >98% pure ready-to-use intermediate |

| Comparator Or Baseline | Dehydroacetic acid precursor (yields ~73% crude purity post-ammonolysis) |

| Quantified Difference | Elimination of 1 high-pressure step and ~25% purity upgrade |

| Conditions | Microwave-assisted ammonolysis (120 °C, 20 min) vs. direct procurement |

Direct procurement of the functionalized pyridine eliminates the need for specialized high-pressure ammonolysis equipment and costly intermediate purification.

Proton-Responsive Site Generation in PNP Pincer Complexes

2,6-Dimethyl-4-hydroxypyridine is specifically suited for synthesizing proton-responsive PNP pincer ligands. The 2,6-methyl groups undergo deprotonation and functionalization with phosphines, while the 4-hydroxyl group provides a critical proton-responsive site. When coordinated to a Nickel(II) center, the protonated complex exhibits a pKa of 16.6 and undergoes dearomatization upon deprotonation [1]. Substituting this with 2,6-dimethylpyridine (lutidine) provides the necessary methyl groups for phosphine attachment but completely lacks the 4-hydroxyl group, rendering the resulting complex incapable of proton-coupled electron transfer.

| Evidence Dimension | PCET capability and pKa |

| Target Compound Data | Forms proton-responsive Ni complex (pKa 16.6) |

| Comparator Or Baseline | 2,6-Dimethylpyridine (Lutidine) (Lacks proton-responsive -OH site) |

| Quantified Difference | Enables reversible protonation/dearomatization vs. completely inactive |

| Conditions | Ni(II) complex in acetonitrile (MeCN) |

For researchers developing PCET catalysts, the 4-hydroxyl group is an absolute requirement for proton responsivity, making this specific compound irreplaceable by standard lutidine.

Veterinary API Manufacturing

Directly utilized as the immediate precursor for Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol). The pre-installed 2,6-methyl groups ensure that subsequent aqueous chlorination is strictly directed to the 3 and 5 positions, increasing API yield and preventing polyhalogenation [1].

Proton-Coupled Electron Transfer (PCET) Catalysis

Employed as the core scaffold for synthesizing proton-responsive PNP pincer ligands. The 4-hydroxyl group acts as a reversible protonation site (pKa 16.6 in Ni complexes), enabling advanced electrochemical reduction studies [2].

Rare-Earth Metal-Mediated Polymerization

Used to synthesize functional group-bearing pyridyl-based initiators. The 2,6-dimethyl groups undergo highly efficient C-H bond activation by transition metals (e.g., Yttrium complexes) to initiate group transfer polymerizations [3].

Application Fit

References

- [1] Aggarwal, R., et al. 'Dehydroacetic Acid and Its Derivatives as Starting Synthons for Synthesis of Heterocyclic Compounds.' Current Organic Chemistry, 2017.

- [2] Mukherjee, J., et al. 'A Nickel Complex with a Proton-Responsive PNP Pincer-Type Ligand as a Proton-Coupled Electron Transfer Reagent.' Organometallics, 2023.

- [3] Synthesis and Application of Functional Group-Bearing Pyridyl-Based Initiators in Rare Earth Metal-Mediated Group Transfer Polymerization. Macromolecules, 2020.

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types